![molecular formula C6H4ClF2NO B1422546 2-Chloro-5-(difluoromethoxy)pyridine CAS No. 1206980-28-0](/img/structure/B1422546.png)
2-Chloro-5-(difluoromethoxy)pyridine
Overview
Description
2-Chloro-5-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4ClF2NO . It has a molecular weight of 179.55 . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of 2-Chloro-5-(difluoromethoxy)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves a series of chemical reactions, but the exact method can vary depending on the specific requirements of the end product .Molecular Structure Analysis
The InChI code for 2-Chloro-5-(difluoromethoxy)pyridine is 1S/C6H4ClF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-5-(difluoromethoxy)pyridine is a liquid at room temperature . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Pharmaceutical Synthesis
2-Chloro-5-(difluoromethoxy)pyridine: is a valuable intermediate in pharmaceutical synthesis . Its molecular structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the drug’s properties, such as metabolic stability, lipophilicity, and bioavailability. This compound is particularly useful in creating new generations of medications where selective fluorination is required to enhance therapeutic efficacy.
Agriculture
In the agricultural sector, 2-Chloro-5-(difluoromethoxy)pyridine serves as a precursor for the synthesis of agrochemicals. The introduction of difluoromethoxy groups into pesticides can improve their potency and selectivity, providing effective protection against pests while minimizing environmental impact.
Material Science
This compound finds applications in material science due to its ability to act as a building block for advanced materials . Its unique chemical properties enable the development of novel polymers and coatings with improved durability and resistance to harsh environmental conditions.
Chemical Synthesis
2-Chloro-5-(difluoromethoxy)pyridine: is utilized in various chemical synthesis processes as an intermediate . It is involved in the preparation of complex organic molecules through reactions such as cyclocondensation, which are pivotal in synthesizing new chemical entities with potential applications across multiple industries.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods and mass spectrometry. Its well-defined structure and properties make it suitable for method development and validation, ensuring accurate and reliable analytical results.
Life Sciences Research
The life sciences research community leverages 2-Chloro-5-(difluoromethoxy)pyridine in the study of cellular processes . It can be incorporated into bioactive molecules to investigate their interaction with biological targets, aiding in the understanding of disease mechanisms and the discovery of new therapeutic approaches.
Safety and Hazards
The compound is considered hazardous and has several hazard statements including H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-5-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOJOIPODQJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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